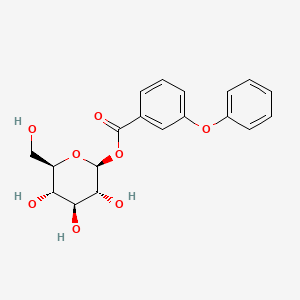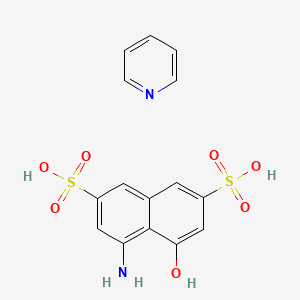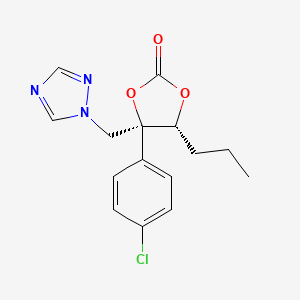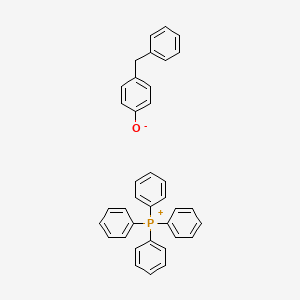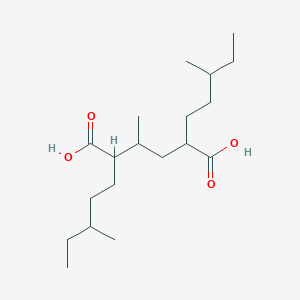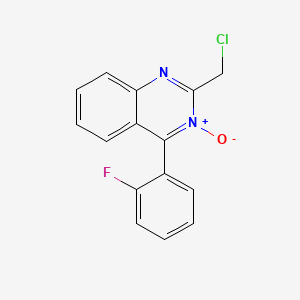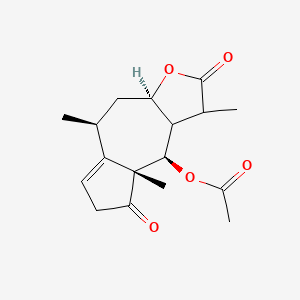
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is an organic compound with the molecular formula C14H26O3S It belongs to the class of oxathioles, which are heterocyclic compounds containing both sulfur and oxygen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of undecyl bromide with sodium sulfite in the presence of a base, followed by cyclization to form the oxathiole ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, amines, or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxathioles, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nonyl-5H-1,2-oxathiole 2,2-dioxide
- 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide
Uniqueness
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other oxathioles may not be as effective.
Eigenschaften
CAS-Nummer |
54996-72-4 |
|---|---|
Molekularformel |
C14H26O3S |
Molekulargewicht |
274.42 g/mol |
IUPAC-Name |
5-undecyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C14H26O3S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18(15,16)17-14/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
GCTUONFKZCLOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1C=CS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


